molecular formula C16H10BrN3O B2569592 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile CAS No. 476211-08-2

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile

Cat. No. B2569592
CAS RN: 476211-08-2
M. Wt: 340.18
InChI Key: ICIGSDFVWHZLID-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Applications

The benzimidazole core is a pivotal structure in medicinal chemistry, contributing to a variety of synthesis strategies for creating compounds with potential pharmacological applications. For example, the synthesis of benzofused thiazole derivatives has been explored for their antioxidant and anti-inflammatory properties. These syntheses often involve cyclization reactions and the use of reagents such as POCl3 to generate novel heterocyclic compounds with significant biological activities (Raut et al., 2020).

Biological Activities

Antioxidant and Anti-inflammatory Properties

Research has shown that derivatives of benzimidazole possess antioxidant and anti-inflammatory activities. This includes the evaluation of benzofused thiazole derivatives, which were synthesized and assessed for their in vitro antioxidant and anti-inflammatory effects, providing a basis for the development of novel therapeutic agents (Raut et al., 2020).

Antimicrobial Activity

Azole derivatives, which include benzimidazole structures, have been highlighted for their potent antimicrobial properties. Studies have focused on the synthesis and pharmacological evaluation of azole derivatives as antibacterial and antifungal agents, indicating the therapeutic potential of these compounds against a variety of microbial pathogens (Emami et al., 2022).

Therapeutic Potential

Cancer Research

The benzimidazole moiety is noted for its significance in the development of anticancer agents. Compounds featuring this core structure have been investigated for their ability to interact with biological targets relevant to cancer progression, highlighting the versatility and potential of benzimidazole derivatives in oncology research (Kamal et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives have been found to have antimicrobial, antiviral, and anti-inflammatory properties .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on the specific compound. Some imidazole derivatives are used in commercially available drugs, suggesting that they have been found to be safe for use under certain conditions .

Future Directions

Given the wide range of biological activities demonstrated by imidazole derivatives, there is ongoing interest in the development of new drugs based on this structure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile' involves the synthesis of the intermediate 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile, followed by the addition of a methyl group to the carbonyl group of the nitrile using a Grignard reagent, and then oxidation of the resulting alcohol to form the final product.", "Starting Materials": [ "2-bromobenzaldehyde", "o-phenylenediamine", "acetonitrile", "methylmagnesium bromide", "sodium chloride", "sodium sulfate", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-bromobenzaldehyde and o-phenylenediamine in acetonitrile to form 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile", "Step 2: Addition of methylmagnesium bromide to the carbonyl group of the nitrile to form the corresponding alcohol", "Step 3: Oxidation of the alcohol using potassium permanganate in sodium hydroxide solution to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile", "Step 4: Purification of the final product using hydrochloric acid, diethyl ether, sodium chloride, sodium sulfate, and water" ] }

CAS RN

476211-08-2

Molecular Formula

C16H10BrN3O

Molecular Weight

340.18

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11-

InChI Key

ICIGSDFVWHZLID-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br

solubility

not available

Origin of Product

United States

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